6,8-Dibromoimidazo[1,2-b]pyridazine is a heterocyclic compound characterized by the presence of bromine atoms at the 6 and 8 positions of the imidazo[1,2-b]pyridazine structure. With a molecular formula of and a molecular weight of approximately 276.92 g/mol, this compound belongs to a class of compounds known for their diverse biological activities.
6,8-Dibromoimidazo[1,2-b]pyridazine falls under the category of imidazopyridazines, which are known for their potential pharmacological applications. This classification highlights its significance in medicinal chemistry and materials science.
The synthesis of 6,8-dibromoimidazo[1,2-b]pyridazine can be achieved through several methods:
The synthesis often requires careful temperature control and the use of inert atmospheres to prevent unwanted side reactions. The purity of the final product is usually confirmed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
The molecular structure of 6,8-dibromoimidazo[1,2-b]pyridazine features a fused bicyclic system consisting of a pyridazine ring and an imidazole ring. The bromine substituents at positions 6 and 8 significantly influence its chemical properties and reactivity.
6,8-Dibromoimidazo[1,2-b]pyridazine can participate in various chemical reactions due to its electrophilic nature:
These reactions are often facilitated by the presence of bases or catalysts that enhance nucleophilicity or stabilize intermediates formed during the reaction process.
The mechanism of action for compounds like 6,8-dibromoimidazo[1,2-b]pyridazine often involves interaction with specific biological targets:
Studies have shown that modifications on the imidazo[1,2-b]pyridazine framework can significantly alter its biological activity, emphasizing the importance of structural optimization in drug design.
6,8-Dibromoimidazo[1,2-b]pyridazine has garnered attention for its potential applications in various fields:
The imidazo[1,2-b]pyridazine scaffold emerged as a privileged structure in medicinal chemistry following the FDA approval of ponatinib (a pan-kinase inhibitor for leukemia) in 2012 [1] [3]. This breakthrough underscored the scaffold’s capacity for targeted protein interactions, particularly in oncology. Within this chemical class, 6,8-dibromoimidazo[1,2-b]pyridazine (CAS: 1206487-36-6) gained prominence as a synthetic intermediate due to its strategic halogen placement. Early synthetic routes exploited α-bromoketone condensations with 3-aminopyridazines, where bromine atoms served as blocking groups to direct regioselective ring formation [10]. By 2016, studies confirmed the compound’s utility in generating kinase inhibitors targeting DYRK1A, CLK, and parasitic PfCLK1, with IC~50~ values reaching 32–82 nM [2]. Commercial availability solidified its role in drug discovery, with suppliers like ChemShuttle and TRC offering gram quantities (purity: >95%) for high-throughput screening campaigns [4] [8].
Table 1: Commercial Availability of 6,8-Dibromoimidazo[1,2-b]pyridazine
Supplier | Catalog Number | Purity (%) | Price (1g) | Storage |
---|---|---|---|---|
TRC | D426630 | >95 | $45 (10mg) | 2-8°C |
AK Scientific | 9747AL | >95 | $651 | Ambient |
Crysdot | CD11332201 | >95 | $60 | Inert gas |
The dual bromine substituents at C6 and C8 confer three strategic advantages: ortho-directed metalation for C-H functionalization, cross-coupling handles for diversification, and electronic modulation of the core. Density functional theory (DFT) studies reveal that bromination lowers the LUMO energy (-1.92 eV vs. -1.58 eV in non-brominated analogues), enhancing susceptibility to nucleophilic attack [6]. This property is exploited in:
Therapeutic applications leverage the scaffold’s bioisosteric properties. Unlike imidazo[1,2-a]pyridines, the pyridazine nitrogen reduces lipophilicity (cLogP: 1.92 vs. 2.83 for IMPY analogues), lowering non-specific binding in CNS targets [10]. Recent studies highlight anti-mycobacterial activity against M. tuberculosis (MIC~90~: 0.03–0.8 μM) and amyloid plaque binding (K~i~: 11.0 nM for Aβ~1–40~ aggregates), positioning it for infectious disease and neurodiagnostic applications [9] [10].
Table 2: Synthetic Applications of 6,8-Dibromoimidazo[1,2-b]pyridazine
Reaction Type | Conditions | Product | Application |
---|---|---|---|
Nucleophilic Aromatic Substitution | K~2~CO~3~, DMF, 80°C | 6-Morpholino-8-bromo derivative | TAK1 inhibitors (IC~50~: 55 nM) [7] |
Suzuki Coupling | Pd(PPh~3~)~4~, Na~2~CO~3~, dioxane/H~2~O | 6-Aryl-8-bromo derivative | Kinase inhibitor intermediates [2] |
Sonogashira Coupling | Pd/Cu, Et~3~N, THF | 8-Alkynyl derivatives | Fluorescent probes [10] |
Despite its versatility, four critical research gaps persist:
Table 3: Key Research Priorities for 6,8-Dibromoimidazo[1,2-b]pyridazine
Research Gap | Experimental Approach | Expected Impact |
---|---|---|
In vivo imaging | ^18^F-radiolabeling, microPET/CT in transgenic AD mice | Validation for Alzheimer’s diagnostics |
C8-Br reactivity | Sequential C6/C8 functionalization libraries | New chemical space for kinase/Mtb inhibitors |
Solubility optimization | PEGylation, salt formation, or co-crystallization | Improved oral bioavailability in lead candidates |
Target deconvolution | X-ray co-crystallography with TAK1/PfCLK1 | Rational design of selective inhibitors |
Future work must prioritize target engagement studies and metabolic stability assessments to transition this scaffold from a versatile intermediate to a clinical candidate.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1